molecular formula C4H12OSi B1207269 Trimethylsilylmethanol CAS No. 3219-63-4

Trimethylsilylmethanol

Cat. No. B1207269
CAS RN: 3219-63-4
M. Wt: 104.22 g/mol
InChI Key: ZQKNBDOVPOZPLY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Molecular Weight : 104.22 g/mol

Scientific Research Applications

The Trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way trimethylsiloxy groups [−O-Si (CH 3) 3] are formed on the molecule .

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .

    Organic Synthesis

    • Trimethylsilyl groups are often used as protecting groups in organic synthesis . They can protect reactive functional groups in a molecule during a reaction, and then be removed afterwards .
    • For example, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
    • This way trimethylsiloxy groups [−O-Si (CH 3) 3] are formed on the molecule .

    Gas Chromatography and Mass Spectrometry

    • Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
    • An example of such trimethylsilylation is mentioned in the Brassicasterol article . Such derivatizations are often done on a small scale in special vials .

    Chromatography

    • In chromatography, derivitization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .

    NMR Spectroscopy

    • In an NMR spectrum, signals from atoms in trimethylsilyl groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm .
    • Also compounds, such as high temperature silicone “stopcock” grease, which have polysiloxanes (often called silicones) in them will commonly show peaks from their methyl groups (attached to the silicon atoms) having NMR chemical shifts close to the tetramethylsilane standard peak, such as at 0.07 ppm in CDCl 3 .

    Isolation of Reactive Molecules

    • Otherwise very reactive molecules can be isolated when enveloped by bulky trimethylsilyl groups . This effect can be observed in tetrahedranes .

    Super Silyl Groups

    • Related to trimethylsilyl groups are “super” silyl groups of which there exist two varieties: A silicon group connected to three trimethylsilyl groups makes a tri (trimethylsilyl)silyl group (TTMSS or TMS 3 Si) and a silicon group connected to three tert-butyl groups .
    • The TTMSS group was proposed in 1993 by Hans Bock . With a van der Waals volume of up to 7 cubic angstrom it surpasses the related TIPS group (around 2) and one potential application is its use as a temporary substituent promoting asymmetric induction for example in this diastereoselective one-pot reaction involving two sequential Mukaiyama aldol reactions .

    Organic Synthesis

    • Trimethylsilyl groups are often used as protecting groups in organic synthesis . They can protect reactive functional groups in a molecule during a reaction, and then be removed afterwards .
    • For example, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
    • This way trimethylsiloxy groups [−O-Si (CH 3) 3] are formed on the molecule .

    Gas Chromatography and Mass Spectrometry

    • Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
    • An example of such trimethylsilylation is mentioned in the Brassicasterol article . Such derivatizations are often done on a small scale in special vials .

    Chromatography

    • In chromatography, derivitization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .

    NMR Spectroscopy

    • In an NMR spectrum, signals from atoms in trimethylsilyl groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm .
    • Also compounds, such as high temperature silicone “stopcock” grease, which have polysiloxanes (often called silicones) in them will commonly show peaks from their methyl groups (attached to the silicon atoms) having NMR chemical shifts close to the tetramethylsilane standard peak, such as at 0.07 ppm in CDCl 3 .

properties

IUPAC Name

trimethylsilylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12OSi/c1-6(2,3)4-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKNBDOVPOZPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062912
Record name (Trimethylsilyl)methanol
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trimethylsilyl)methanol

CAS RN

3219-63-4
Record name 1-(Trimethylsilyl)methanol
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Record name (Trimethylsilyl)methanol
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Record name (Trimethylsilyl)methanol
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Record name Methanol, 1-(trimethylsilyl)-
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Record name (Trimethylsilyl)methanol
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Record name (trimethylsilyl)methanol
Source European Chemicals Agency (ECHA)
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Record name HYDROXYMETHYLTRIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethylsilylmethanol
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Trimethylsilylmethanol

Citations

For This Compound
191
Citations
JL Speier, BF Daubert… - Journal of the American …, 1948 - ACS Publications
… The trimethylsilylmethanol so prepared was found to be … amounts of trimethylsilylmethanol and neopentyl alcohol was … of trimethylsilylmethanol and methanol, trimethylsilylmethanol…
Number of citations: 47 pubs.acs.org
O Sekiguchi, T Masuda, S Tajima… - Journal of the American …, 1998 - Springer
The metastable decompositions of trimethylsilylmethanol,(CH 3) 3 SiCH 2 OH (MW: 104, 1) and methoxytrimethylsilane,(CH 3) 3 SiOCH 3 (MW: 104, 2) upon electron ionization have …
Number of citations: 8 link.springer.com
SC Eric - Journal of the Chemical Society, Faraday Transactions, 1995 - pubs.rsc.org
… ]hexamethyldisiloxane, tetramethylsilane and trimethylsilylmethanol at room temperature and … , respectively, and (CH3)3SiOCHO from both tetramethylsilane and trimethylsilylmethanol. …
Number of citations: 41 pubs.rsc.org
A Ekouya, J Dunogues, N Duffaut, R Calas - Journal of Organometallic …, 1977 - Elsevier
Direct C-silylation of formaldehyde by the Me 3 SiCl/Li/THF reagent affords Me 3 SiCH 2 OSiMe 3 upon hydrolysis leads to Me 3 SiCH 2 OH, which previously wastedious to prepare. …
Number of citations: 3 www.sciencedirect.com
T Kawamoto, K Sonomoto, A Tanaka - Journal of biotechnology, 1991 - Elsevier
… between the silicon atom and the hydroxyl group, trimethylsilylmethanol (n = 1) enabled the … was effective in enhancing the reactivity of trimethylsilylmethanol. The difference could be …
Number of citations: 29 www.sciencedirect.com
MH Zong, T Fukui, T Kawamoto, A Tanaka - Applied microbiology and …, 1991 - Springer
… a-carbon atom of trimethylsilylmethanol (n = 1… trimethylsilylmethanol by HLADH probably becomes considerably higher than that of 2,2-dimethylpropanol, and thus trimethylsilylmethanol …
Number of citations: 38 link.springer.com
YC Cheng, SW Tsai - Biochemical engineering journal, 2007 - Elsevier
… Therefore by using esterification of CPA with trimethylsilylmethanol in anhydrous organic solvents as the model system (Scheme 1), we firstly probe the regio-effect of chloro-substituent …
Number of citations: 18 www.sciencedirect.com
YC Cheng, SW Tsai - Tetrahedron: Asymmetry, 2004 - Elsevier
… Of the alcohols screened, trimethylsilylmethanol acted as the best acyl acceptor and gave the highest enzyme activity and enantioselectivity in anhydrous cyclohexane. The kinetic …
Number of citations: 35 www.sciencedirect.com
K Sonomoto, H Oiki, Y Kato - Enzyme and microbial technology, 1992 - Elsevier
… Among the commercially available alcohol dehydrogenases described above, only HLADH catalyzed the oxidative reaction not only of trimethylsilylmethanol, trimethylsilylethanol, and …
Number of citations: 9 www.sciencedirect.com
CG Swain - Journal of the American Chemical Society, 1948 - ACS Publications
… Trimethylsilylmethanol dissolves sodiumslowly at room … Trimethylsilylmethanol dissolved clean amalgamated aluminum … Summary The synthesis of trimethylsilylmethanol and a study of …
Number of citations: 118 pubs.acs.org

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